Loxapine N-Glucuronide Chloride Loxapine N-Glucuronide Chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16194069
InChI: InChI=1S/C24H26ClN3O7.ClH/c1-28(23-20(31)18(29)19(30)21(35-23)24(32)33)10-8-27(9-11-28)22-14-12-13(25)6-7-16(14)34-17-5-3-2-4-15(17)26-22;/h2-7,12,18-21,23,29-31H,8-11H2,1H3;1H/t18?,19-,20?,21-,23+;/m0./s1
SMILES:
Molecular Formula: C24H27Cl2N3O7
Molecular Weight: 540.4 g/mol

Loxapine N-Glucuronide Chloride

CAS No.:

Cat. No.: VC16194069

Molecular Formula: C24H27Cl2N3O7

Molecular Weight: 540.4 g/mol

* For research use only. Not for human or veterinary use.

Loxapine N-Glucuronide Chloride -

Specification

Molecular Formula C24H27Cl2N3O7
Molecular Weight 540.4 g/mol
IUPAC Name (2S,3S,6R)-6-[4-(8-chlorobenzo[b][1,4]benzoxazepin-6-yl)-1-methylpiperazin-1-ium-1-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid;chloride
Standard InChI InChI=1S/C24H26ClN3O7.ClH/c1-28(23-20(31)18(29)19(30)21(35-23)24(32)33)10-8-27(9-11-28)22-14-12-13(25)6-7-16(14)34-17-5-3-2-4-15(17)26-22;/h2-7,12,18-21,23,29-31H,8-11H2,1H3;1H/t18?,19-,20?,21-,23+;/m0./s1
Standard InChI Key CNMNSAZPEXLGPJ-TYZIVZSYSA-N
Isomeric SMILES C[N+]1(CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)[C@H]5C(C([C@@H]([C@H](O5)C(=O)O)O)O)O.[Cl-]
Canonical SMILES C[N+]1(CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)C5C(C(C(C(O5)C(=O)O)O)O)O.[Cl-]

Introduction

Chemical Structure and Physicochemical Properties

Loxapine N-Glucuronide Chloride is formed through the conjugation of loxapine with glucuronic acid via a uridine diphosphate glucuronosyltransferase (UGT)-mediated reaction. The parent compound, loxapine, features a tricyclic dibenzoxazepine core with a piperazine side chain. Glucuronidation occurs at the tertiary amine group of the piperazine moiety, resulting in a quaternary ammonium center linked to a β-D-glucuronopyranosyl group . The chloride counterion balances the positive charge on the nitrogen atom.

Table 1: Key Chemical Properties of Loxapine N-Glucuronide Chloride

PropertyValueSource
Molecular FormulaC24H27Cl2N3O7\text{C}_{24}\text{H}_{27}\text{Cl}_2\text{N}_3\text{O}_7
Molecular Weight540.39 g/mol
SMILES[Cl-].C[N+]1(CCN(CC1)C2=Nc3ccccc3Oc4ccc(Cl)cc24)[C@@H]5OC@@HC(=O)O
InChIInChI=1S/C24H26ClN3O7.ClH/c1-28(23-20(31)...
Purity>95%

The compound’s solubility is influenced by its ionic nature, with high solubility in polar solvents such as water and methanol. Its stability is contingent on storage conditions, with recommendations for refrigeration to prevent hydrolysis of the glucuronide bond .

Pharmacokinetics and Metabolic Pathways

Loxapine undergoes extensive hepatic metabolism, primarily via oxidation and glucuronidation. The N-glucuronide metabolite is one of several biotransformation products, alongside 7-hydroxyloxapine, 8-hydroxyloxapine, and desmethyl-loxapine (amoxapine) . Glucuronidation, catalyzed by UGT isoforms such as UGT1A4 and UGT2B10, enhances the compound’s hydrophilicity, facilitating renal excretion .

Metabolic Clearance

  • Formation Rate: Glucuronidation accounts for approximately 30–40% of loxapine’s metabolic clearance in humans, based on analogous pathways observed with olanzapine .

  • Half-Life: While loxapine itself has a half-life of 4–12 hours depending on the route of administration, its glucuronide metabolite is eliminated more rapidly, with urinary excretion peaking within 6–8 hours post-dose .

  • Excretion: Approximately 50–60% of an administered loxapine dose is excreted as glucuronide conjugates in urine, with fecal excretion accounting for <10% .

Enzymatic Interactions

The specificity of UGT1A4 for loxapine’s piperazine nitrogen aligns with its role in conjugating tertiary amines in other antipsychotics, such as clozapine and olanzapine . Genetic polymorphisms in UGT1A4 (e.g., UGT1A42 and UGT1A43) may theoretically alter glucuronidation efficiency, though clinical data specific to loxapine remain limited .

Analytical Methods for Detection and Quantification

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for detecting Loxapine N-Glucuronide Chloride in biological matrices. Key methodologies include:

Table 2: Analytical Protocols for Loxapine N-Glucuronide Chloride

ParameterDetailsSource
ChromatographyReverse-phase C18 column (150 mm × 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile: ammonium acetate buffer (10 mM, pH 4.5) in gradient mode
DetectionUV absorbance at 254 nm; MS/MS (MRM transitions: m/z 540→364)
Limit of Quantification0.1 ng/mL in plasma

These methods enable precise quantification in pharmacokinetic studies, ensuring reliable data for regulatory submissions and clinical monitoring.

Clinical and Toxicological Significance

Role in Therapeutic Efficacy

As a polar metabolite, Loxapine N-Glucuronide Chloride lacks significant affinity for dopamine D2 or serotonin 5-HT2A receptors, unlike the parent drug . Its primary clinical relevance lies in its contribution to loxapine’s clearance, thereby influencing dosing regimens and drug-drug interaction risks.

AspectDetailsSource
Regulatory StatusFor research use only; not approved for human or veterinary use
Handling RestrictionsRequires BSL-2 certification; export/import permits may apply
Commercial AvailabilitySold in 1 mg units at ~$930.90/mg; lead times of 8–12 weeks

Future Research Directions

Despite its well-characterized role in loxapine metabolism, gaps persist in understanding the pharmacogenomic factors influencing glucuronidation variability. Prospective studies could explore:

  • The impact of UGT1A4 polymorphisms on metabolite plasma levels.

  • Potential drug-drug interactions with UGT inhibitors (e.g., valproate).

  • The metabolite’s stability under varying physiological conditions (e.g., pH, temperature).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator